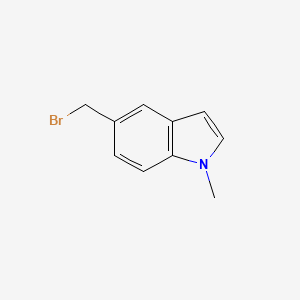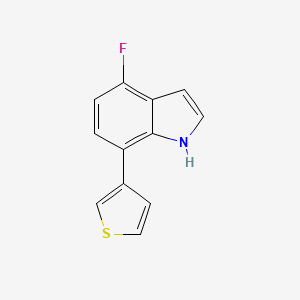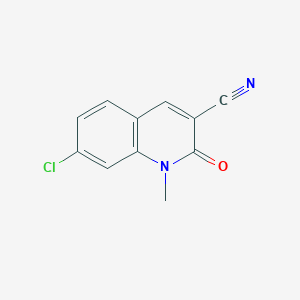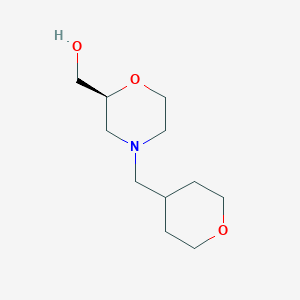![molecular formula C12H13NO3 B11886317 6-Methyl-1-phenyl-5,8-dioxa-1-azaspiro[3.4]octan-2-one CAS No. 116424-07-8](/img/structure/B11886317.png)
6-Methyl-1-phenyl-5,8-dioxa-1-azaspiro[3.4]octan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-1-phenyl-5,8-dioxa-1-azaspiro[3.4]octan-2-one is a chemical compound with the molecular formula C12H13NO3 and a molecular weight of 219.24 g/mol . This compound is known for its unique spirocyclic structure, which includes a spiro junction between a nitrogen-containing ring and an oxygen-containing ring. The presence of both nitrogen and oxygen atoms in the structure makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1-phenyl-5,8-dioxa-1-azaspiro[3.4]octan-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing both nitrogen and oxygen functionalities. The reaction conditions often include the use of solvents such as hexane and ethyl ether, and the reaction temperature is maintained around 63-64.5°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-1-phenyl-5,8-dioxa-1-azaspiro[3.4]octan-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can be used to remove oxygen functionalities or reduce double bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction may yield alcohols or amines.
Scientific Research Applications
6-Methyl-1-phenyl-5,8-dioxa-1-azaspiro[3.4]octan-2-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a subject of interest in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Methyl-1-phenyl-5,8-dioxa-1-azaspiro[3.4]octan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5,8-Dioxa-1-azaspiro[3.4]octan-2-one: A similar compound with a different substitution pattern.
1-Phenyl-5,8-dioxa-1-azaspiro[3.4]octan-2-one: Another related compound with a phenyl group at a different position.
Uniqueness
6-Methyl-1-phenyl-5,8-dioxa-1-azaspiro[3.4]octan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
116424-07-8 |
|---|---|
Molecular Formula |
C12H13NO3 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
7-methyl-1-phenyl-5,8-dioxa-1-azaspiro[3.4]octan-2-one |
InChI |
InChI=1S/C12H13NO3/c1-9-8-15-12(16-9)7-11(14)13(12)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 |
InChI Key |
UMDYRSFOGCXCRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC2(O1)CC(=O)N2C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


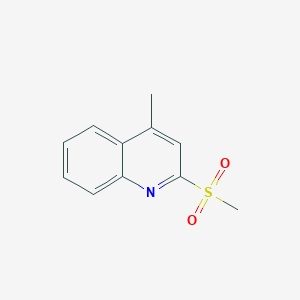

![Methyl [2,3'-bipyridine]-5'-carboxylate](/img/structure/B11886244.png)


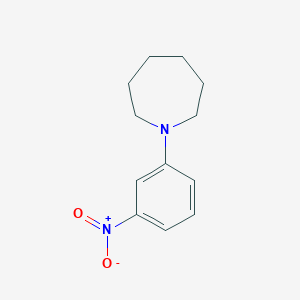
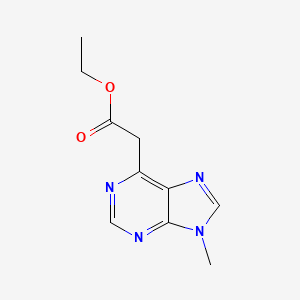

![6-(2-Phenylethyl)-1-oxa-6-azaspiro[2.5]octane](/img/structure/B11886289.png)
